

Biotin-X-NHS: A Technical Guide to Amine-Reactive Biotinylation

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Compound of Interest

Compound Name: *Biotin-X-NHS*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of **Biotin-X-NHS** (N-hydroxysuccinimidyl-6-biotinamidohexanoate), a widely utilized reagent for the covalent labeling of proteins, peptides, and other biomolecules. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols to empower researchers in designing and executing robust biotinylation strategies for a multitude of applications, including immunoassays, affinity purification, and cellular imaging.

Core Features and Chemical Properties

Biotin-X-NHS is an amine-reactive biotinylation reagent distinguished by its N-hydroxysuccinimide (NHS) ester functional group and a long spacer arm.^[1] The NHS ester enables efficient and specific labeling of primary amines (-NH₂), commonly found at the N-terminus of polypeptides and on the side chain of lysine residues, forming a stable amide bond.^{[2][3]}

A key characteristic of **Biotin-X-NHS** is its extended spacer arm, composed of 6-aminohexanoic acid (also referred to as aminocaproic acid).^{[1][4]} This spacer arm is crucial for mitigating steric hindrance, the spatial obstruction that can prevent the bulky streptavidin or avidin molecules from efficiently binding to the biotin moiety once it is conjugated to a larger biomolecule.^{[4][5]} The increased distance provided by the spacer enhances the accessibility of the biotin, leading to improved detection sensitivity and binding efficiency in various assays.^{[4][5]}

The reagent is cell-membrane permeable, allowing for the labeling of intracellular proteins.[1][3] It is typically a white to off-white powder, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6]

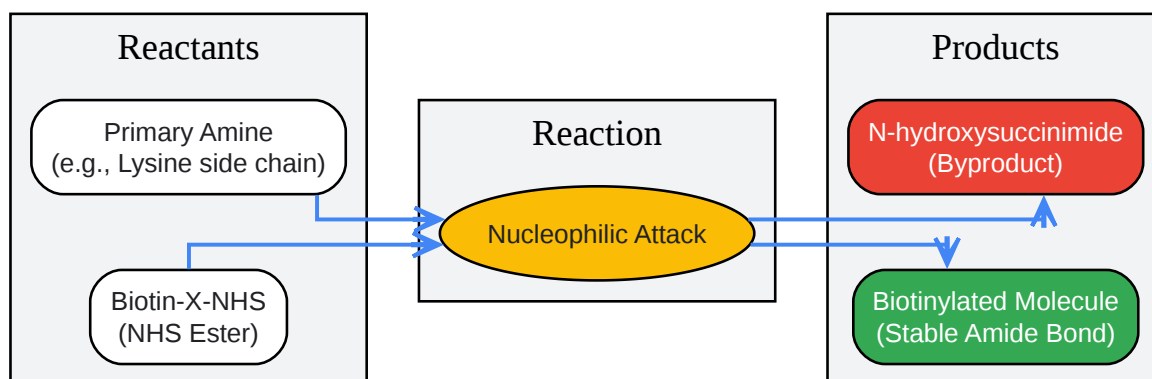
Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for **Biotin-X-NHS**.

Property	Value	References
Molecular Weight	454.54 g/mol	[1][6]
Chemical Formula	C20H30N4O6S	[1][6]
CAS Number	72040-63-2	[1][6]
Spacer Arm Length	22.4 Å	[7]
Purity	≥95% - ≥97% (method dependent)	[1][6]
Solubility	DMSO (20 mg/ml), DMF (20 mg/ml)	[1][6]
Optimal Reaction pH	7.0 - 9.0	[1][8]
Storage Conditions	-20°C, desiccated and protected from light	[1][9]
Stability	At least 2 years at -20°C	[1]

Reaction Mechanism and Experimental Workflow

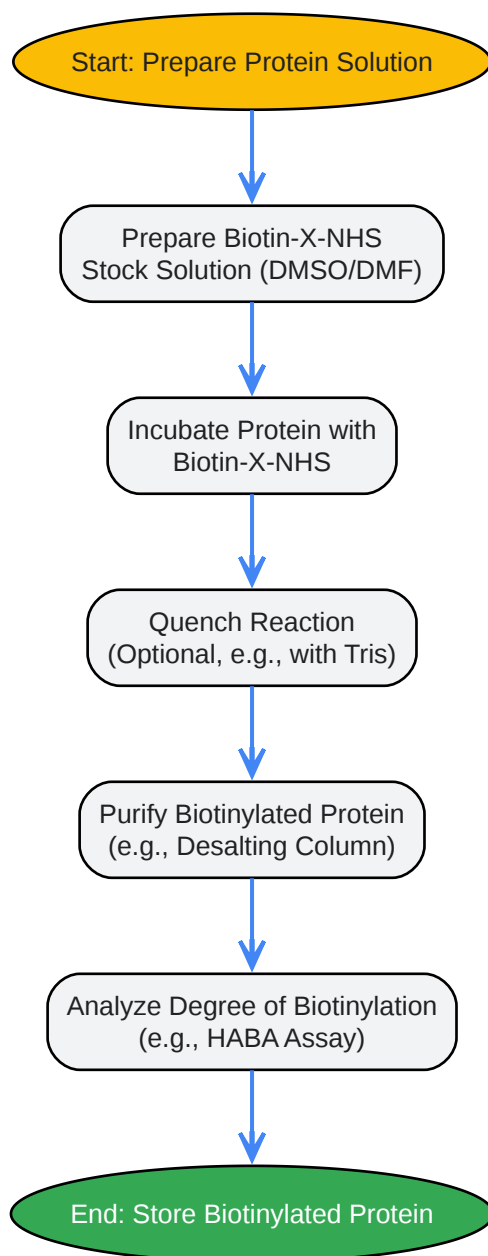
The fundamental reaction between **Biotin-X-NHS** and a primary amine is a nucleophilic acyl substitution.[10] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][10]



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Caption: Reaction mechanism of **Biotin-X-NHS** with a primary amine.

A typical experimental workflow for biotinylation of a protein with **Biotin-X-NHS** involves several key steps, from reagent preparation to purification of the final conjugate.



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Caption: General experimental workflow for protein biotinylation.

Detailed Experimental Protocol: Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a protein in solution. Optimization may be required for specific proteins and applications.

Materials:

- Protein to be biotinylated
- **Biotin-X-NHS**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[\[11\]](#) Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with the **Biotin-X-NHS**.[\[1\]](#)
 - If the protein is in an incompatible buffer, exchange it into a suitable amine-free buffer using a desalting column or dialysis.
- **Biotin-X-NHS** Stock Solution Preparation:
 - Allow the vial of **Biotin-X-NHS** to equilibrate to room temperature before opening to prevent moisture condensation.[\[7\]](#)
 - Immediately before use, prepare a stock solution of **Biotin-X-NHS** in anhydrous DMSO or DMF. A typical concentration is 10-20 mg/mL.[\[11\]](#)[\[12\]](#) Vortex to ensure complete dissolution.
- Biotinylation Reaction:
 - Calculate the required volume of the **Biotin-X-NHS** stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotin reagent over the protein is a

common starting point.[7][11] The optimal ratio may need to be determined empirically.

- Slowly add the calculated volume of the **Biotin-X-NHS** stock solution to the protein solution while gently stirring or vortexing.
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[7][11]
- Quenching the Reaction (Optional but Recommended):
 - To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[8][10]
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Biotinylated Protein:
 - Remove excess, unreacted **Biotin-X-NHS** and the NHS byproduct by using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).[7][11]
- Storage of the Biotinylated Protein:
 - Store the purified biotinylated protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

Applications in Research and Drug Development

The robust and specific labeling achieved with **Biotin-X-NHS** makes it a valuable tool in numerous applications:

- Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[9]
- Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify biotinylated proteins and their interaction partners.[9]

- Fluorescence-Activated Cell Sorting (FACS): Biotinylated antibodies can be used to label specific cell populations for sorting and analysis.[9]
- Intracellular Labeling: Due to its membrane permeability, **Biotin-X-NHS** can be used to label proteins within living cells.[1]
- Drug Delivery: Biotinylation can be used to target drugs to cells expressing biotin receptors.

In conclusion, **Biotin-X-NHS** is a versatile and efficient reagent for the biotinylation of primary amines on biomolecules. Its long spacer arm is a key feature that minimizes steric hindrance and enhances the binding of avidin or streptavidin, making it an excellent choice for a wide range of research and development applications. A thorough understanding of its chemical properties and reaction conditions is essential for achieving optimal and reproducible results.

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